Cas no 2680700-05-2 (5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)

5-Bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid is a brominated pyridine derivative featuring both a carboxylic acid and an allyloxycarbonylamino functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the reactive bromine atom allows for further functionalization via cross-coupling reactions, while the allyloxycarbonyl (Alloc) protecting group offers selective deprotection under mild conditions. The carboxylic acid moiety enhances solubility and provides a handle for conjugation or derivatization. Its well-defined structure and functional group compatibility make it valuable for constructing complex heterocyclic frameworks or targeted molecular scaffolds in medicinal chemistry research.
5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid structure
2680700-05-2 structure
Product Name:5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid
CAS No:2680700-05-2
MF:C10H9BrN2O4
MW:301.093461751938
CID:5632391
PubChem ID:165925741
Update Time:2025-09-27

5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28290339
    • 5-bromo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
    • 2680700-05-2
    • 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid
    • Inchi: 1S/C10H9BrN2O4/c1-2-3-17-10(16)13-7-4-6(11)5-12-8(7)9(14)15/h2,4-5H,1,3H2,(H,13,16)(H,14,15)
    • InChI Key: ZBNFKRMWMOERJD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=O)O)C(=C1)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 299.97457g/mol
  • Monoisotopic Mass: 299.97457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.5Ų

5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid Pricemore >>

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Additional information on 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid

Introduction to 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic Acid (CAS No. 2680700-05-2)

5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid, identified by its CAS number 2680700-05-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable intermediate in the development of novel therapeutic agents. The presence of both bromo and carbonylamino functional groups, along with the pyridine core, endows this molecule with a high degree of reactivity and versatility in synthetic chemistry.

The structural framework of 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid is characterized by its pyridine ring, which is a common motif in many biologically active compounds. The pyridine ring serves as a privileged scaffold, providing a stable aromatic system that can interact with biological targets through various non-covalent interactions. Additionally, the prop-2-en-1-yloxy group introduces a hydrophobic moiety that can enhance the compound's solubility and bioavailability, while the carbonylamino group offers a site for further functionalization, enabling the attachment of additional pharmacophores.

In recent years, there has been a surge in research focused on developing new drugs targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid has emerged as a promising candidate in this context due to its ability to modulate key biological pathways involved in these diseases. For instance, studies have demonstrated its potential in inhibiting enzymes that play a crucial role in tumor proliferation and survival. The bromo substituent on the pyridine ring is particularly noteworthy, as it can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of libraries of derivatives with tailored biological activities.

The synthesis of 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the pyridine ring, followed by the introduction of the prop-2-en-1-yloxy and carbonylamino groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are often employed to achieve these transformations efficiently. The final product is then purified using chromatographic methods to obtain the desired compound in high enantiomeric purity, which is critical for its intended biological applications.

The pharmacological properties of 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid have been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity against various disease targets, including kinases and transcription factors that are aberrantly expressed in cancer cells. The ability of the molecule to bind tightly to these targets suggests that it could be developed into a novel therapeutic agent with significant clinical benefits. Furthermore, its structural features make it an attractive starting point for structure-based drug design, where computational methods are used to predict how modifications to the molecule can enhance its binding affinity and selectivity.

In addition to its potential as a drug candidate, 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid has also been explored as a key intermediate in the synthesis of more complex molecules. Its versatile functional groups allow chemists to easily attach other pharmacophores or linkers, enabling the creation of hybrid compounds with combined activities from multiple drug-like moieties. This approach has been particularly successful in developing dual-action drugs that target multiple pathways simultaneously, thereby improving therapeutic efficacy and reducing side effects.

The future prospects for 5-bromo-3-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid are promising, with ongoing research aimed at further elucidating its mechanism of action and optimizing its pharmacokinetic properties. Advances in synthetic methodologies will continue to enhance access to this compound and its derivatives, facilitating their exploration in preclinical and clinical studies. As our understanding of disease biology grows, so too will the opportunities for this versatile molecule to contribute to the development of innovative treatments.

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